molecular formula C16H15NO3 B5572342 (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone

(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone

Cat. No. B5572342
M. Wt: 269.29 g/mol
InChI Key: DYFLIZDYFKXDTR-UHFFFAOYSA-N
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Description

The compound (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone, also known as MDBP, is a synthetic compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • A study by Shahana and Yardily (2020) detailed the synthesis and spectral characterization of novel compounds related to the chemical . These compounds were synthesized and analyzed using various techniques like UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra interpretation were made using density functional theory calculations. This research contributes to understanding the structural properties and potential applications of such compounds (Shahana & Yardily, 2020).

Antimicrobial and Antiviral Activity

  • Sharma et al. (2009) synthesized and evaluated certain analogues of the compound for their antimicrobial and antiviral potential. While the compounds did not show effectiveness against tested bacterial strains, they demonstrated activity against certain fungi and viruses, suggesting potential applications in developing antifungal and antiviral agents (Sharma et al., 2009).

Antioxidant Properties

  • Çetinkaya et al. (2012) synthesized derivatives of the compound and tested their in vitro antioxidant activities. The study found that these compounds possessed effective antioxidant power, indicating potential applications in fields where oxidative stress is a concern (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Molecular Docking Studies

  • FathimaShahana and Yardily (2020) conducted molecular docking studies to understand the antiviral activity and pharmacokinetic behavior of an analogue of the compound. This research aids in comprehending how such compounds might interact with biological systems, potentially guiding the development of new drugs (FathimaShahana & Yardily, 2020).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar benzodioxin derivatives . This could include testing its activity against various enzymes or receptors, or investigating its potential therapeutic effects in cell or animal models.

properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-2-4-11(5-3-10)16(18)12-8-14-15(9-13(12)17)20-7-6-19-14/h2-5,8-9H,6-7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFLIZDYFKXDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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